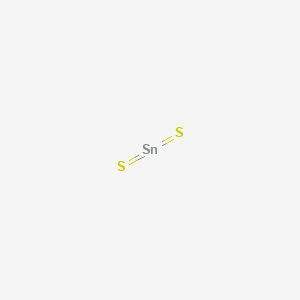

Tin sulfide (SnS2)

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tin sulfide, including SnS2, has been explored through various methods, aiming to optimize its physical and chemical properties for different applications. Techniques such as chemical vapor transport, hydrothermal synthesis, and spray pyrolysis have been employed to produce SnS2 with controlled morphology and crystallinity. The synthesis conditions, such as temperature, precursor concentration, and reaction atmosphere, significantly influence the phase purity, crystalline structure, and particle size of the resultant SnS2.

Molecular Structure Analysis

SnS2 typically crystallizes in a hexagonal lattice structure, belonging to the CdI2 type, where each tin atom is surrounded by six sulfur atoms forming a trigonal prismatic coordination. This layered structure facilitates weak van der Waals forces between the sulfur atoms of adjacent layers, which is crucial for its application in devices where interlayer spacing plays a vital role.

Chemical Reactions and Properties

Tin sulfide undergoes various chemical reactions depending on the environmental conditions and the presence of other chemical species. Its chemical stability and reactivity are influenced by factors such as temperature, pressure, and the chemical nature of interacting species. SnS2 is known for its relatively high resistance to oxidation compared to other metal sulfides, which is an important attribute for its durability in applications.

Physical Properties Analysis

The physical properties of SnS2, such as band gap, electrical conductivity, and optical absorbance, are closely related to its crystalline structure and morphology. SnS2 exhibits a direct band gap in the range of 2.0 to 2.4 eV, making it suitable for light-harvesting applications. Its electrical properties can be tailored through doping or by creating heterostructures with other materials.

Chemical Properties Analysis

Chemically, SnS2 is relatively inert, which contributes to its stability in various environments. It demonstrates good resistance to corrosion and does not undergo significant degradation under ambient conditions. This chemical robustness, coupled with its non-toxic nature, makes SnS2 an environmentally friendly material for sustainable applications.

Wissenschaftliche Forschungsanwendungen

-

- Tin sulfide (SnS2) is an attractive semiconductor for solar energy conversion in thin film devices due to its bandgap of around 1.3 eV in its orthorhombic polymorph and a band gap energy of 1.5–1.7 eV for the cubic polymorph . These properties are commensurate with efficient light harvesting, combined with a high absorption coefficient across the NIR–visible region of the electromagnetic spectrum, leading to theoretical power conversion efficiencies >30% .

-

- Tin sulfide (SnS2) has been used in gas sensors. For example, SnS2 thin film performance in chemical sensors for the detection of acetone and ethanol shows a response of (~190%) with a fast response time of (2 s) and a recovery time of (9 s) for acetone, and a response (~130%), with a fast response time (2 s) and a recovery time (9 seconds) for ethanol .

-

- Tin sulfide (SnS2) nanostructures have been synthesized for high-performance supercapacitor applications . The morphology of SnS2 has a significant effect on the electrochemical reaction . For example, flower-like SnS2 exhibited better capacitive performance than sheet-like and ellipsoid-like SnS2 . The flower-like SnS2 displayed a high capacity of approximately 431.82 F/g at a current density of 1 A/g .

- Tin sulfide (SnS2) is used in the manufacturing of solar cells . Its unique optical, electronic, and mechanical properties open up windows for a broad range of promising applications .

- Tin sulfide (SnS2) is used in the fabrication of photodetectors, optical modulators, and optical sensors as optoelectronic devices .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

bis(sulfanylidene)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2S.Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRFTTOJSPMYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Sn]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnS2, S2Sn | |

| Record name | tin(IV) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tin(IV)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Golden solid with a metallic luster; [Merck Index] Yellow or gold powder; [Alfa Aesar MSDS] | |

| Record name | Stannic sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tin sulfide (SnS2) | |

CAS RN |

1315-01-1 | |

| Record name | Tin sulfide (SnS2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tin sulfide (SnS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole](/img/structure/B74030.png)

![N-[(E)-decylideneamino]-2,4-dinitroaniline](/img/structure/B74043.png)